8-methoxy-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one 8-methoxy-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8743106
InChI: InChI=1S/C22H18O5/c1-24-15-7-9-17-18-10-8-16(12-21(18)27-22(23)19(17)11-15)26-13-14-5-3-4-6-20(14)25-2/h3-12H,13H2,1-2H3
SMILES: COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC=CC=C4OC)OC2=O
Molecular Formula: C22H18O5
Molecular Weight: 362.4 g/mol

8-methoxy-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one

CAS No.:

Cat. No.: VC8743106

Molecular Formula: C22H18O5

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

8-methoxy-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one -

Specification

Molecular Formula C22H18O5
Molecular Weight 362.4 g/mol
IUPAC Name 8-methoxy-3-[(2-methoxyphenyl)methoxy]benzo[c]chromen-6-one
Standard InChI InChI=1S/C22H18O5/c1-24-15-7-9-17-18-10-8-16(12-21(18)27-22(23)19(17)11-15)26-13-14-5-3-4-6-20(14)25-2/h3-12H,13H2,1-2H3
Standard InChI Key FSSIZKNGQRONSG-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC=CC=C4OC)OC2=O
Canonical SMILES COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC=CC=C4OC)OC2=O

Introduction

Synthesis Methods

The synthesis of 8-methoxy-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves multi-step reactions starting from simpler precursors. Common methods include the use of condensation reactions and protection-deprotection strategies to introduce the methoxy and methoxybenzyl groups.

  • Starting Materials: The synthesis often begins with commercially available chromenone derivatives.

  • Reaction Conditions: Conditions may include the use of bases like sodium hydride for methylation and benzyl protection steps.

  • Purification: Final purification is typically achieved through chromatographic techniques.

Biological Activities

Chromenone derivatives are known for their potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. While specific data on 8-methoxy-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one might be limited, related compounds have shown promising results in various bioassays.

ActivityDescription
Antioxidant ActivityPotential to scavenge free radicals, protecting against oxidative stress.
Anti-inflammatory ActivityMay inhibit inflammatory pathways, reducing inflammation.
Anticancer ActivitySome chromenones have shown cytotoxic effects against cancer cell lines.

Potential Applications

Given its structural complexity and potential biological activities, 8-methoxy-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one could have applications in pharmaceutical research, particularly in the development of new drugs targeting oxidative stress, inflammation, or cancer.

  • Pharmaceutical Development: Its antioxidant and anti-inflammatory properties might be leveraged in drug design.

  • Cosmetic Applications: Antioxidant activity could be beneficial in skincare products.

  • Research Tool: It could serve as a scaffold for further chemical modification and biological screening.

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